molecular formula C25H24BrN5O3S B12381175 Prmt5-IN-33

Prmt5-IN-33

Cat. No.: B12381175
M. Wt: 554.5 g/mol
InChI Key: ULTOCOVWRCTJDQ-RLTFZFDCSA-N
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Description

Prmt5-IN-33 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. The inhibition of PRMT5 has been explored as a therapeutic strategy for various cancers and other diseases due to its involvement in cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-33 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

Prmt5-IN-33 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins that are substrates of PRMT5. The inhibition of PRMT5 disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic strategy for cancer treatment .

Comparison with Similar Compounds

Prmt5-IN-33 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its unique chemical structure and favorable pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C25H24BrN5O3S

Molecular Weight

554.5 g/mol

IUPAC Name

[4-[[(1R,2S,3R,4S)-4-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-2,3-dihydroxycyclopentyl]amino]pyrimidin-5-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C25H24BrN5O3S/c26-18-8-14-3-1-13(7-19(14)30-24(18)27)2-4-15-9-20(23(34)22(15)33)31-25-17(10-28-12-29-25)21(32)16-5-6-35-11-16/h1,3,5-8,10-12,15,20,22-23,33-34H,2,4,9H2,(H2,27,30)(H,28,29,31)/t15-,20+,22+,23-/m0/s1

InChI Key

ULTOCOVWRCTJDQ-RLTFZFDCSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Canonical SMILES

C1C(C(C(C1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Origin of Product

United States

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